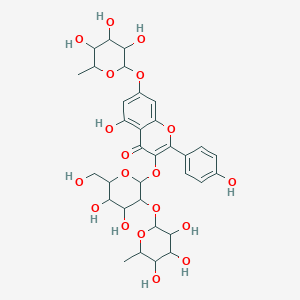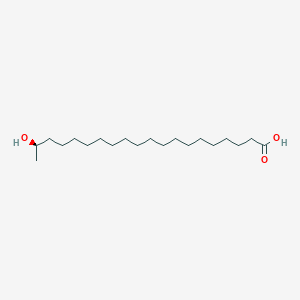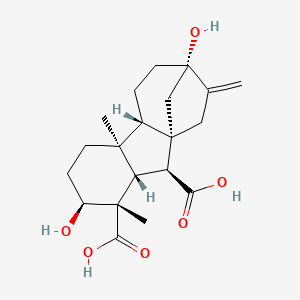
19-Hydroxyicosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-hydroxyicosanoic acid is an (omega-1)-hydroxy fatty acid that is icosanoic acid (arachidic acid) in which a hydrogen at position 19 has been replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid, a straight-chain saturated fatty acid, a secondary alcohol and a long-chain fatty acid. It is a conjugate acid of a 19-hydroxyicosanoate.
Scientific Research Applications
Vascular Sensitization and Hypertension
- 19-Hydroxyeicosatetraenoic acid (19-HETE) acts as an antagonist to 20-HETE, a vasoconstrictor. Research has shown its potential in normalizing blood pressure in specific hypertensive conditions (Dakarapu et al., 2019).
Role in Renal Function
- Studies indicate that 19-HETE is involved in regulating renal microvascular 20-HETE levels, essential for renal circulation and electrolyte excretion (Carroll et al., 2001).
Cerebral Vascular Function
- As a cytochrome P450 eicosanoid, 19-HETE contributes to cerebral blood flow regulation and has potential therapeutic targets for cerebral vascular diseases (Imig et al., 2011).
Vasorelaxation and Platelet Inhibition
- 19-HETE induces vasorelaxation and inhibits platelet aggregation, offering potential therapeutic benefits for cardiovascular conditions (Tunaru et al., 2016).
Role in Inflammatory Response
- In the context of COVID-19, eicosanoids like 19-HETE may play a role in modulating inflammation and endoplasmic reticulum stress, suggesting potential therapeutic applications (Hammock et al., 2020).
Renal and Cardiovascular Diseases
- Cytochrome P450 metabolites, including 19-HETE, are implicated in the regulation of renal tubular and vascular function, affecting blood pressure and kidney health (Fan et al., 2017).
Cardiac Hypertrophy
- Research suggests that 19-HETE can protect against angiotensin II-induced cardiac hypertrophy, indicating its potential cardioprotective role (Elkhatali et al., 2015).
Glomerular Filtration in Chronic Kidney Disease
- Studies correlate urinary excretion of 19-HETE with glomerular filtration rates, suggesting its role in the pathogenesis of chronic kidney disease (Dreisbach et al., 2013).
Vascular Effects and Blood Pressure Regulation
- 19-HETE's interaction with hormonal systems like angiotensin II and endothelin highlights its significance in blood pressure regulation and renal function (Mcgiff & Quilley, 2001).
Breast Cancer Biomarkers
- Levels of 19-HETE in plasma and tumor tissues of breast cancer models indicate its potential as a biomarker for diagnosis and treatment (Chen et al., 2020).
properties
Product Name |
19-Hydroxyicosanoic acid |
|---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
19-hydroxyicosanoic acid |
InChI |
InChI=1S/C20H40O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) |
InChI Key |
NRYRXKPIZDFLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[2-(piperidin-1-yl)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B1254341.png)
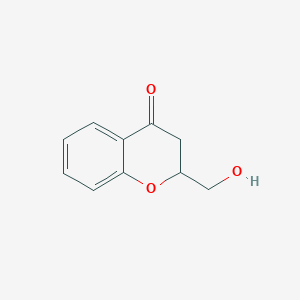
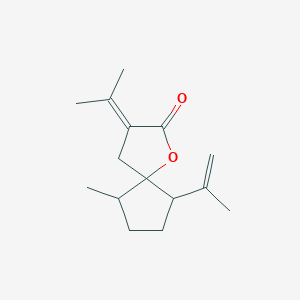
![2-[[(4aR,7E,8R,8aR)-2-oxo-7-tetradecylidene-4,4a,5,6,8,8a-hexahydro-3H-chromen-8-yl]sulfanyl]acetic acid](/img/structure/B1254349.png)
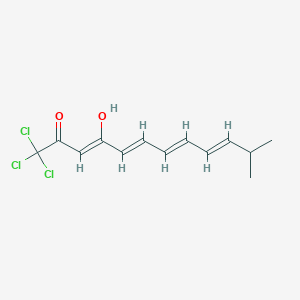

![(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one](/img/structure/B1254353.png)
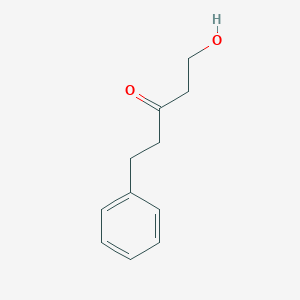
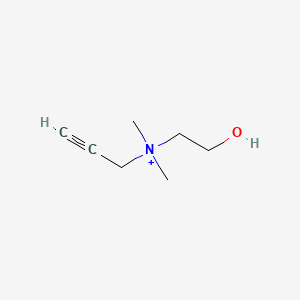
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254358.png)

